molecular formula C18H24ClN3O5S B12300627 N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

Cat. No.: B12300627
M. Wt: 429.9 g/mol
InChI Key: ZVYIZSNCEAHMCF-UHFFFAOYSA-N
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Description

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with pyridine-3-methanol to form an intermediate, which is then reacted with N-hydroxy-3-methylbutanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is widely used in scientific research due to its inhibitory effects on matrix metalloproteinases (MMPs). These enzymes play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer metastasis. The compound is used to study the role of MMPs in these processes and to develop potential therapeutic agents .

Mechanism of Action

The compound exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in processes like tissue remodeling and cancer metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, MMP-12, MMP-13, and MMP-20 .

Properties

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H

InChI Key

ZVYIZSNCEAHMCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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